7,8-二羟基-7,8-二氢维生素D3

描述

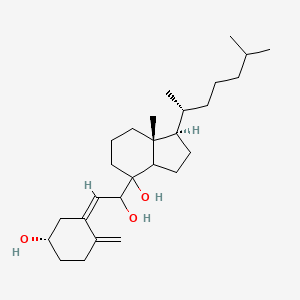

“7,8-Dihydroxy-7,8-dihydrovitamin D3”, also known as “7,8-diOH-D3” or “TAC-3”, is a synthetic form of vitamin D. It is also referred to by its other name, "7,8-dihydroxy-7,8-dihydrovitamin d3;84927-66-2;MFCD31567292; (1R,7aR)-4- [ (2Z)-1-hydroxy-2- [ (5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1- [ (2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol" .

Molecular Structure Analysis

The molecular formula of “7,8-Dihydroxy-7,8-dihydrovitamin D3” is C27H46O3 . The structure of this compound is complex, with multiple hydroxyl groups and a large hydrocarbon backbone. The exact structural details are not available in the current literature.

Physical And Chemical Properties Analysis

“7,8-Dihydroxy-7,8-dihydrovitamin D3” is a lipophilic compound with poor water solubility . The majority of the Vitamin D3 derivatives, including “7,8-Dihydroxy-7,8-dihydrovitamin D3”, have log P values greater than 5, indicating their lipophilic nature .

科学研究应用

Neurology: Neurogenesis and Neuroprotection

7,8-Dihydroxy-7,8-dihydrovitamin D3 has been studied for its potential neuroprotective effects. It is known to activate the TrkB receptor, which promotes neuronal growth and survival. This compound could have applications in preventing neuronal cell apoptosis and has shown potent neuroprotective effects in mouse models. Its ability to cross the blood-brain barrier suggests potential for treating neurological disorders .

Cognitive Health: Memory and Learning

The activation of the TrkB receptor by 7,8-Dihydroxy-7,8-dihydrovitamin D3 also implies potential benefits for cognitive health. Animal studies suggest that it may improve cognitive functions and motor benefits, possibly acting as a nootropic. However, human evidence for these claims is yet to be established .

Cardiovascular Health: Blood Pressure Regulation

While not directly linked to 7,8-Dihydroxy-7,8-dihydrovitamin D3, vitamin D3 analogs have been associated with cardiovascular health. They may influence blood pressure regulation and other cardiovascular functions, suggesting a potential area of application for this compound as well .

Immune System Modulation

Vitamin D3, including its active forms, is known to modulate the immune system. It affects gene expression and inflammatory pathways, which could be relevant in the context of infections and autoimmune diseases. The role of 7,8-Dihydroxy-7,8-dihydrovitamin D3 in immune system modulation is an area ripe for exploration .

Cancer: Anti-proliferative Effects

The active form of vitamin D3, 1,25-dihydroxy vitamin D3, has demonstrated anti-proliferative, anti-angiogenic, pro-apoptotic, and anti-inflammatory properties in various cells. Research into 7,8-Dihydroxy-7,8-dihydrovitamin D3 could extend to its applications in cancer treatment, leveraging these properties .

Metabolic Disorders: Obesity and Fat Mass

Compounds related to vitamin D3 have been implicated in the regulation of metabolic rate and fat mass. Given the structural similarities, 7,8-Dihydroxy-7,8-dihydrovitamin D3 could be researched for its potential effects on obesity and metabolic disorders .

Skeletal Muscle Health: Physical Performance

The potential of 7,8-Dihydroxy-7,8-dihydrovitamin D3 to enhance muscular endurance and overall physical performance could be another field of application. This is based on the broader research into vitamin D3’s role in skeletal muscle function .

Interaction with Medical Conditions: Neurodegenerative Diseases

Finally, the interaction of vitamin D3 analogs with various medical conditions, particularly neurodegenerative diseases like Alzheimer’s and Parkinson’s, is well-documented. The research into 7,8-Dihydroxy-7,8-dihydrovitamin D3 could focus on its potential therapeutic applications in these areas .

作用机制

Target of Action

The primary target of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is the Vitamin D Receptor (VDR) . The VDR is found in nearly every cell in the body . The active form of Vitamin D3, known as 1,25-dihydroxy Vitamin D3 or calcitriol, is a known regulator of several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation .

Mode of Action

7,8-Dihydroxy-7,8-dihydrovitamin D3 interacts with its targets by binding to the VDR . This binding influences a wide variety of reactions that regulate a large number of cellular functions . The hormone 1,25-dihydroxyvitamin D3, which is the most extensively studied form of Vitamin D3, is widely recognized as a regulator of calcium and phosphorous metabolism .

Biochemical Pathways

The biochemical pathways of 7,8-Dihydroxy-7,8-dihydrovitamin D3 involve several steps. It is biologically inert and requires successive hydroxylations by mitochondrial P450s present in the liver and kidney to form the biologically active hormone 1,25-dihydroxyvitamin D3 . The metabolism of Vitamin D3 has been extensively studied, and a role for three different mitochondrial cytochrome P450s (CYP24A, CYP27A, and CYP27B1) has been described that catalyze the formation of the 24(OH), 25(OH), and 1(OH) metabolites of Vitamin D3, respectively .

Pharmacokinetics

It is known that vitamin d3 and its metabolites are transported in blood by the vitamin d-binding protein (dbp) and albumin . Some cells rely on diffusion of the metabolites across the membrane in free form, whereas others have a mechanism to take up the metabolite bound to DBP .

Result of Action

The molecular and cellular effects of 7,8-Dihydroxy-7,8-dihydrovitamin D3’s action are primarily related to its role in regulating a large number of cellular functions . It influences growth, cellular differentiation, and proliferation . It also has a neuroprotective action against certain types of toxicity .

属性

IUPAC Name |

(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMMFXZWTYGKLW-AGAWYEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 122360813 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

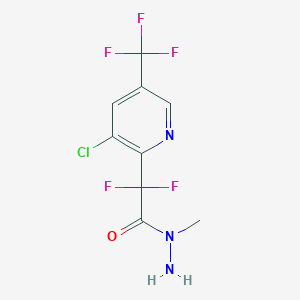

![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![Methyl 2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B1436301.png)